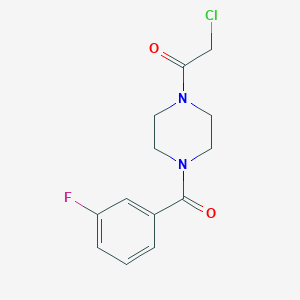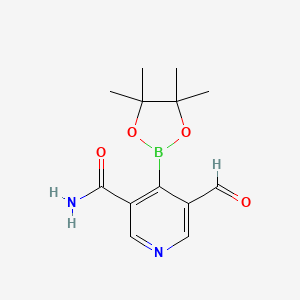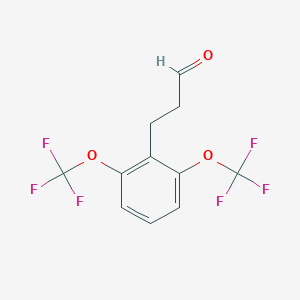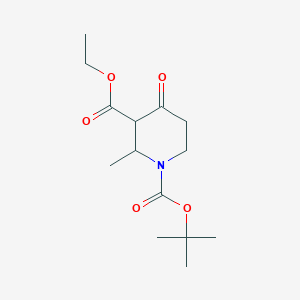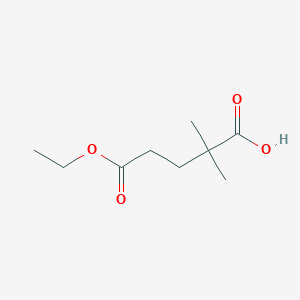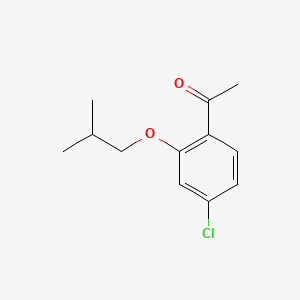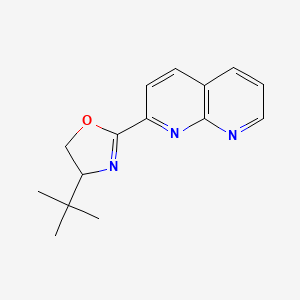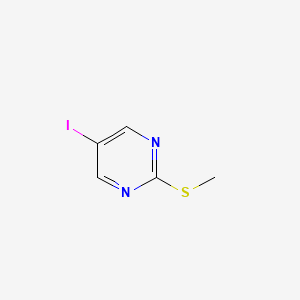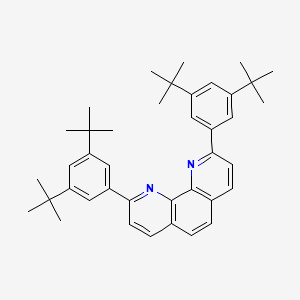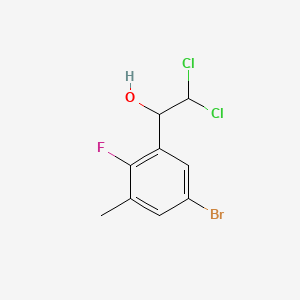
1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2-dichloroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2-dichloroethanol is a synthetic organic compound characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and an ethanol moiety
Métodos De Preparación
The synthesis of 1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2-dichloroethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Fluorination: The addition of a fluorine atom to the phenyl ring.
Chlorination: The incorporation of chlorine atoms to the ethanol moiety.
The reaction conditions often involve the use of specific reagents and catalysts to facilitate these transformations. Industrial production methods may employ large-scale reactors and optimized conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2-dichloroethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the ethanol moiety to a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Halogen atoms (bromine, fluorine, chlorine) can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2-dichloroethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its interactions with biological molecules and pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2-dichloroethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular interactions are subjects of ongoing research.
Comparación Con Compuestos Similares
1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2-dichloroethanol can be compared with similar compounds such as:
1-(5-Bromo-2-fluoro-3-methylphenyl)methanol: Differing by the absence of chlorine atoms.
1-(5-Bromo-2-fluoro-3-methylphenyl)-N-methylmethanamine: Featuring a methylamine group instead of the ethanol moiety.
5-Bromo-2-fluoro-3-methylphenylboronic acid: Containing a boronic acid group.
Propiedades
Fórmula molecular |
C9H8BrCl2FO |
|---|---|
Peso molecular |
301.96 g/mol |
Nombre IUPAC |
1-(5-bromo-2-fluoro-3-methylphenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C9H8BrCl2FO/c1-4-2-5(10)3-6(7(4)13)8(14)9(11)12/h2-3,8-9,14H,1H3 |
Clave InChI |
CZNGVTVBNWZJPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1F)C(C(Cl)Cl)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-(2-aminophenoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14778207.png)


